molecular formula C48H36Sn B14671831 Tetra([1,1'-biphenyl]-4-yl)stannane CAS No. 39767-03-8

Tetra([1,1'-biphenyl]-4-yl)stannane

Cat. No.: B14671831
CAS No.: 39767-03-8
M. Wt: 731.5 g/mol
InChI Key: UBCQYEBJEUFPGJ-UHFFFAOYSA-N
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Description

Tetra([1,1’-biphenyl]-4-yl)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are known for their versatility in organic synthesis and industrial applications. Tetra([1,1’-biphenyl]-4-yl)stannane, in particular, is characterized by its tetrahedral structure where the tin atom is bonded to four biphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra([1,1’-biphenyl]-4-yl)stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Tetra([1,1’-biphenyl]-4-yl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetra([1,1’-biphenyl]-4-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Tin(II) derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tetra([1,1’-biphenyl]-4-yl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra([1,1’-biphenyl]-4-yl)stannane is unique due to its tetrahedral structure with four biphenyl groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in specific organic synthesis reactions and industrial applications.

Properties

CAS No.

39767-03-8

Molecular Formula

C48H36Sn

Molecular Weight

731.5 g/mol

IUPAC Name

tetrakis(4-phenylphenyl)stannane

InChI

InChI=1S/4C12H9.Sn/c4*1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h4*1,3-10H;

InChI Key

UBCQYEBJEUFPGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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